molecular formula C18H22ClN3O3S B2772133 Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1189503-85-2

Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2772133
CAS No.: 1189503-85-2
M. Wt: 395.9
InChI Key: LTUVFNDBRWMEAM-UHFFFAOYSA-N
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Description

“Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a chemical compound. It is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C8H11ClN2O2S . The InChI code is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.71 .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of compounds with structures related to Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride, exploring their potential biological activities. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds that share structural similarities, has been achieved using both conventional chemical methods and modern microwave techniques. These compounds exhibit valuable biological activities, highlighting the chemical versatility and potential therapeutic applications of this chemical class (Youssef, Azab, & Youssef, 2012).

Antimicrobial and Anticonvulsant Activities

Research into the antimicrobial and anticonvulsant properties of related compounds underscores the significance of this chemical framework in developing potential therapeutic agents. For example, new thiazolopyrimidines were prepared as potential antimicrobial and antitumor agents, although they showed promising antimicrobial activity without appreciable antitumor effects (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Moreover, 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives have been evaluated for anticonvulsant activities, indicating the chemical's potential in treating neurological disorders (Wang, Liu, Wang, Lei, Li, Wei, & Quan, 2019).

Chemical Synthesis and Reactivity

The reactivity and synthesis of compounds containing the thiazolopyridine moiety have been explored extensively. This includes studies on the bromination and diazo-coupling of pyridinethiones and the synthesis of various heterocyclic compounds, demonstrating the wide-ranging applications of these chemical reactions in synthesizing novel molecules with potential for further pharmacological investigation. The methodologies employed highlight the innovative approaches to chemical synthesis, leveraging both traditional and modern techniques to enhance yields and reduce reaction times (Youssef, Azab, & Youssef, 2012).

Mechanism of Action

Target of Action

It is used in the synthesis of n-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . This suggests that its targets could be related to the coagulation pathway.

Biochemical Pathways

The compound is involved in the synthesis of antithrombotic agents , suggesting that it may affect the coagulation pathway.

Result of Action

Given its use in the synthesis of antithrombotic agents , it can be inferred that the compound may have an effect on blood clotting processes.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

methyl 4-[(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-11(2)21-9-8-14-15(10-21)25-18(19-14)20-16(22)12-4-6-13(7-5-12)17(23)24-3;/h4-7,11H,8-10H2,1-3H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUVFNDBRWMEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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